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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for researchers on the workflow for submitting

transcriptomics datasets, specifically RNA-seq data, to public repositories using the

Collaborative Open Omics (COPO) platform. Adherence to these protocols will facilitate the

findability, accessibility, interoperability, and reusability (FAIR) of your research data.[1][2][3][4]

Introduction to COPO for Transcriptomics Data
COPO is a web-based platform that acts as a data broker, simplifying the submission of omics

data and metadata to public archives like the European Nucleotide Archive (ENA).[2][4][5] It

provides a user-friendly interface to describe and manage research data, ensuring compliance

with community standards and minimizing the burden of metadata formatting.[1][4] For

transcriptomics studies, COPO streamlines the process of associating experimental metadata

with raw sequence files and downstream analyses.

Quantitative Data Summary for Submission
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Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1623416#bc-rfq
https://cgspace.cgiar.org/bitstreams/3bca240c-081c-49f8-898c-0f9f53f50e65/download
https://pmc.ncbi.nlm.nih.gov/articles/PMC11292180/
https://www.researchgate.net/publication/381348092_COPO_-_Managing_sample_metadata_for_biodiversity_considerations_from_the_Darwin_Tree_of_Life_project
https://www.earlham.ac.uk/copo
https://pmc.ncbi.nlm.nih.gov/articles/PMC11292180/
https://www.earlham.ac.uk/copo
https://copo-project.org/
https://cgspace.cgiar.org/bitstreams/3bca240c-081c-49f8-898c-0f9f53f50e65/download
https://www.earlham.ac.uk/copo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623416?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Effective data management includes tracking key metrics throughout the submission process.

Researchers should maintain a record of their submissions to monitor progress and ensure

data quality. The following table provides a template for tracking quantitative data related to

your transcriptomics submissions via COPO.

Metric Description Example Value

Number of Samples
Total number of biological

samples in the study.
48

Number of FASTQ Files
Total number of raw

sequencing data files.
96 (for paired-end)

Metadata Manifest Version

Version number of the

completed sample manifest

file.

v2.1

Validation Success Rate

Percentage of samples

passing COPO's initial

validation.

95%

Number of Validation Errors
Count of errors identified

during the validation step.
4

Time to Accession (Days)

Time from submission to

receiving repository accession

numbers.

2-5 business days

BioSample Accessions
Unique identifiers assigned to

each sample by the repository.
SAMNxxxxxxxx

SRA Run Accessions
Unique identifiers for each

sequencing run.
ERRxxxxxxx

Experimental Protocols: Transcriptomics Data and
Metadata Preparation
This section details the necessary steps to prepare your transcriptomics data and metadata for

submission through the COPO platform.
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Protocol 1: Raw Data Preparation
File Format: Ensure your raw sequencing data is in the FASTQ format.[6] This is the

standard format for submitting high-throughput sequencing data.

File Naming: Use clear and consistent file naming conventions. For paired-end data, a

common convention is SampleName_R1.fastq.gz and SampleName_R2.fastq.gz.

Data Integrity: It is recommended to generate checksums (e.g., MD5) for your FASTQ files to

verify file integrity after upload.

Compression: Compress your FASTQ files using gzip (.gz) to reduce file size and upload

time.

Protocol 2: Metadata Preparation using COPO Manifests
COPO utilizes manifest files, which are spreadsheet-based templates (Excel or CSV), to collect

metadata about your samples.[2][7][8]

Download Manifest Template:

Navigate to the COPO web portal and log in.

From the "Manifests" or a similar section, download the appropriate sample manifest

template. For general transcriptomics, an ENA-compatible sample checklist is suitable.[7]

COPO may also offer specialized templates for specific projects (e.g., Darwin Tree of Life).

[2][8]

Complete the Manifest File:

Sample Identifiers: Assign a unique and persistent name to each of your biological

samples.

Experimental Variables: Carefully document all experimental variables, such as treatment

conditions, time points, and biological replicates.

Library Preparation Details: Provide comprehensive information about the RNA extraction

method, library construction protocol (e.g., stranded, poly-A selection), and sequencing
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platform (e.g., Illumina NovaSeq).[6]

Controlled Vocabularies: Where possible, use terms from established ontologies to

describe your samples and experimental procedures. COPO helps normalize metadata to

specific controlled vocabularies.[4]

Data Validation: Some manifest files in Excel format may have built-in data validation to

prevent common formatting errors.[8]

Review and Finalize: Thoroughly review the completed manifest for accuracy and

completeness before proceeding to the submission workflow.

COPO Submission Workflow for Transcriptomics
Data
The following workflow outlines the step-by-step process for submitting your prepared

transcriptomics data and metadata through COPO.

Workflow Diagram
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COPO Transcriptomics Data Submission Workflow
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Caption: Workflow for transcriptomics data submission via COPO.
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Step-by-Step Protocol
Create a Profile/Project in COPO: Before submission, you will likely need to create a profile

or project within COPO to house your data and metadata. This acts as a container for your

research objects.[9]

Upload the Metadata Manifest:

Navigate to the appropriate section in your COPO profile for manifest submission.

Upload your completed manifest file (e.g., transcriptomics_study_manifest.xlsx).

COPO Validation:

Upon upload, COPO will automatically validate the manifest file.[2] This check ensures

that all mandatory fields are completed and that the metadata is correctly formatted.

If the validation fails, COPO will provide feedback on the errors. You must correct these

errors in your manifest file and re-upload it.[10]

Upload Raw Data Files:

Once the manifest is successfully validated, you can proceed to upload your raw FASTQ

files.

COPO provides a user-friendly interface for file uploads, which is often more

straightforward than command-line FTP transfers required by some repositories.[4]

Associate Data with Metadata:

Within the COPO interface, you will need to associate each uploaded FASTQ file with the

corresponding sample described in your manifest. This critical step links your experimental

data to its context.

Submit to the Public Repository:

After associating all data files, you can initiate the submission to the designated public

repository (e.g., ENA).
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COPO handles the communication and data transfer to the repository, brokering the

submission on your behalf.[2]

Retrieve Accession Numbers:

Once the repository has processed your submission, it will assign unique accession

numbers (e.g., BioSample and SRA run accessions).

COPO will retrieve these accessions and display them within your project profile, providing

a permanent and citable identifier for your dataset.[11]

By following these application notes and protocols, researchers can leverage the COPO

platform to ensure their transcriptomics datasets are submitted in a standardized, efficient, and

FAIR-compliant manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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